2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIAIXCMDOISFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its antiproliferative properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of fluorine, sulfur, and nitrogen alongside carbon and hydrogen. The unique combination of substituents such as 4-fluorobenzyl and 4-fluorophenyl enhances its chemical properties and biological activity.
Antiproliferative Activity
Research has indicated that compounds within the thienopyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound has shown potential in inhibiting cell proliferation through several mechanisms:
- Protein Kinase Inhibition : Similar thienopyrimidine derivatives have been identified as inhibitors of specific protein kinases involved in cell proliferation pathways. This suggests that the compound may disrupt signaling pathways critical for cancer cell growth .
- Cell Line Studies : The compound has demonstrated significant antiproliferative effects on several cancer cell lines including SU-DHL-6 (a lymphoma cell line), WSU-DLCL-2 (another lymphoma line), and K562 (a leukemia line) with IC50 values indicating potent activity .
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| SU-DHL-6 | 0.004 | Highly sensitive to treatment |
| WSU-DLCL-2 | 0.006 | Moderate sensitivity |
| K562 | 0.008 | Sensitive to treatment |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes, leading to increased apoptosis in cancer cells.
- Reactive Species Formation : Similar fluorinated compounds have been shown to induce oxidative stress in cancer cells, leading to cell death through mechanisms such as DNA adduct formation .
Case Studies and Research Findings
A study focusing on the structure-activity relationship (SAR) of thienopyrimidine derivatives found that modifications to the sulfur-containing moiety significantly affected biological activity. The introduction of electron-withdrawing groups like fluorine enhanced the antiproliferative effects against certain cancer types .
Another investigation highlighted the antimicrobial properties of related thienopyrimidine compounds against Mycobacterium tuberculosis and other pathogens, suggesting a broader spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration.
Anticancer Activity
Preliminary studies have demonstrated that 2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can induce cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Assays : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed significant cytotoxic effects with IC50 values indicating potent activity.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against certain pathogens. Its structure may enhance its interaction with microbial targets, leading to effective inhibition of growth.
Anti-inflammatory Effects
In vivo studies have demonstrated anti-inflammatory effects in animal models of induced inflammation. The compound appears to modulate inflammatory pathways, contributing to its therapeutic profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Cytotoxicity Studies
In vitro assays on various human cancer cell lines demonstrated significant cytotoxic effects. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
| HeLa | 10.0 |
Antimicrobial Testing
The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria in preliminary antimicrobial assays:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Inflammation Models
In vivo studies demonstrated anti-inflammatory effects in animal models of induced inflammation, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in DMF or DMSO .
- Step 2 : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution, typically using NaH as a base in anhydrous THF at 0–5°C to minimize side reactions .
- Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1.2:1 molar ratio of benzylthiol to pyrimidine intermediate) to enhance yield (reported up to 68% in analogous compounds) . Purity is improved via recrystallization in ethanol/water (7:3 v/v) and characterization by HPLC (≥95% purity) .
Q. Which spectroscopic and computational methods are most reliable for structural elucidation?
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons appear as doublets at δ 7.2–7.8 ppm, J = 8.5 Hz) .
- X-ray crystallography : Resolves dihydrothieno ring conformation and torsional angles between fluorophenyl and benzylthio groups (e.g., C-S-C bond angle ≈105°) .
- DFT calculations : Predict electronic properties (HOMO-LUMO gap ~4.1 eV) and verify stability of the keto-enol tautomer .
Q. How can researchers design initial biological screening assays for this compound?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) and inflammatory enzymes (COX-2) due to structural similarity to active thieno-pyrimidines .
- In vitro assays :
- Enzyme inhibition: Use fluorescence-based assays (IC determination) with ATP concentrations adjusted to Km values .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay at 1–100 µM doses .
- Controls : Include staurosporine (kinase inhibitor) and celecoxib (COX-2 inhibitor) for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR data between fluorinated and non-fluorinated analogs?
Contradictions often arise from divergent substituent effects:
- Fluorine’s electronic impact : The 4-fluorophenyl group increases electrophilicity at the pyrimidine C4 position, enhancing kinase binding affinity (ΔpIC = 0.8 vs. non-fluorinated analogs) .
- Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce activity against COX-2 due to steric clashes in the hydrophobic pocket .
- Methodological adjustments : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish electronic vs. steric contributions .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use AutoDock Vina to map interactions with EGFR (PDB: 1M17). The fluorobenzylthio group forms π-π stacking with Phe723, while the dihydrothieno ring occupies the hydrophobic back pocket .
- MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories). Derivatives with methyl groups at C6 show reduced RMSD fluctuations (<2.0 Å), indicating tighter binding .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = -0.3) and CYP3A4 inhibition risk (≥70% probability), guiding lead optimization .
Q. What experimental approaches validate conflicting reports on its mechanism of action in cancer models?
- Transcriptomic profiling : RNA-seq of treated A549 cells identifies differential expression in MAPK/ERK pathways (e.g., 2.5-fold downregulation of BRAF) .
- Kinase profiling : Broad-panel screening (Eurofins KinaseProfiler) confirms selective inhibition of ERK2 (IC = 0.12 µM) over 90% of other kinases .
- Rescue experiments : Overexpression of ERK2 in HeLa cells restores proliferation rates, confirming target engagement .
Q. How to address discrepancies in solubility data across different solvent systems?
- Solvent optimization : Test DMSO/PBS mixtures (10–40% DMSO) for in vitro assays. The compound shows pH-dependent solubility (highest at pH 7.4: 12.5 mg/mL) due to deprotonation of the pyrimidinone NH .
- Co-solvency : Use β-cyclodextrin (20 mM) to enhance aqueous solubility (3.8-fold increase) without altering bioactivity .
- Standardization : Adopt USP guidelines for equilibrium solubility measurements (shake-flask method, 24 h agitation) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
